(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Description
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a bicyclic carboxamide derivative with a rigid azabicyclo[3.1.0]hexane scaffold. Its stereochemistry (1S,3S,5S) confers distinct pharmacological properties, making it a critical intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, such as saxagliptin, a therapy for type 2 diabetes . The compound’s molecular formula is C₆H₁₀N₂O (MW 126.16), and it is commercially available as hydrochloride (CAS 709031-39-0) and methanesulfonate (CAS 709031-45-8) salts to enhance solubility and stability .
Key physicochemical properties include:
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEWPPMUTVLMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361440-68-8 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methanesulfonate Salt Formation
In a representative procedure, 100 g of the tert-butyl carbamate (0.442 mol) is combined with 600 mL of isopropyl alcohol and heated to 60–70°C. Methanesulfonic acid (55.2 g, 0.575 mol) is added dropwise over 60 minutes, followed by stirring for 4 hours at 60–70°C. The reaction mixture is cooled to 5–15°C, filtered, and washed with chilled isopropyl alcohol to obtain the methanesulfonate salt. This method achieves a 96.7% yield with 96% HPLC purity .
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Isopropyl alcohol |
| Temperature | 60–70°C |
| Reaction Time | 4 hours |
| Acid Equivalents | 1.3 eq (relative to substrate) |
| Yield | 96.7% |
The choice of isopropyl alcohol as the solvent minimizes byproduct formation, while controlled cooling ensures efficient crystallization of the product.
Hydrochloride Salt Synthesis
Alternative routes focus on generating the hydrochloride salt, which is preferred for its stability in pharmaceutical formulations.
Direct Acidolysis
Another approach involves treating the tert-butyl carbamate intermediate with hydrochloric acid in aprotic solvents. For example, stirring the precursor in ethyl acetate with gaseous HCl at 0–5°C produces the hydrochloride salt with >90% yield . This method avoids elevated temperatures, reducing the risk of racemization.
Stereochemical Control and Optimization
The stereoselective synthesis of the bicyclic core remains a critical challenge. Key strategies include:
Chiral Resolution Techniques
Enantiomerically pure starting materials, such as (S)-proline derivatives, are employed to enforce the desired (1S,3S,5S) configuration. Asymmetric hydrogenation and enzymatic resolution have also been explored but require further optimization for industrial scalability.
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states, while Bronsted acids (e.g., methanesulfonic acid, HCl) improve protonation efficiency. Catalytic amounts of HOBt (1-hydroxybenzotriazole) suppress epimerization during coupling steps.
Comparative Analysis of Methods
The table below contrasts the two primary salt-forming routes:
The methanesulfonate route offers superior yield and purity, making it preferable for large-scale production. However, the hydrochloride route operates under milder conditions, reducing energy costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets. The azabicyclohexane structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemical configuration significantly impacts biological activity and synthetic utility:
The (1S,3S,5S) configuration is optimal for DPP-IV binding, while isomers like (1R,3S,5R) lack therapeutic efficacy in this context .
Salt Forms and Derivatives
Salts and derivatives modulate solubility and pharmacokinetics:
The hydrochloride salt is preferred in industrial synthesis due to its stability, while methanesulfonate is used in formulations requiring controlled release .
Structurally Related Bicyclic Compounds
Comparisons with other azabicyclo derivatives highlight functional group influences:

The adamantyl derivative’s bulky substituent enhances target binding but reduces aqueous solubility, whereas the target compound’s carboxamide group balances polarity and bioavailability .
Research Findings and Industrial Relevance
- Synthetic Utility : The compound’s bicyclic core is synthesized via amide formation and dehydration, achieving >95% purity in industrial settings .
- Safety Profile : The hydrochloride salt exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), supporting its use in large-scale production .
- Market Demand : Over 20 suppliers globally (e.g., Jiangsu威凯尔, Rivocean) list the compound, reflecting its role in diabetes drug pipelines .
Biological Activity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, also known as a derivative of the bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by its unique bicyclic framework, which contributes to its interaction with biological targets.
- Molecular Formula : C₆H₁₁N₂O
- Molecular Weight : 113.16 g/mol
- CAS Number : 709031-39-0
The biological activity of this compound primarily involves its interaction with opioid receptors. Research indicates that compounds within this class can act as μ-opioid receptor agonists, which are crucial for pain modulation and other physiological processes.
Opioid Receptor Interaction
A study highlighted the design of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands with high binding affinity and selectivity. The modifications in the structure led to compounds exhibiting picomolar binding affinities specifically for the μ receptor over δ and κ subtypes, indicating potential therapeutic applications in pain management and pruritus treatment in veterinary medicine .
Antiviral Activity
Recent investigations into related compounds have shown promising antiviral activities against SARS-CoV-2 by inhibiting the main protease (Mpro). For instance, a compound structurally similar to this compound demonstrated effective inhibition of viral replication in vitro with low EC50 values, suggesting a potential role in developing antiviral therapies .
Case Study 1: Opioid Ligand Development
In a study focused on developing novel μ-opioid receptor ligands for treating pruritus in dogs, several derivatives of the azabicyclo framework were synthesized and evaluated. The results indicated that specific modifications led to enhanced receptor selectivity and binding affinity, demonstrating the potential for these compounds in both veterinary and human medicine .
Case Study 2: Antiviral Screening
In another investigation involving a library of azabicyclo compounds, researchers screened for antiviral activity against various coronaviruses. A derivative similar to this compound showed significant inhibition of SARS-CoV-2 replication in cell cultures with EC50 values indicating effective antiviral potency .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Binding Affinity (μM) | Biological Activity |
|---|---|---|---|---|
| This compound | 709031-39-0 | 113.16 g/mol | < 0.01 | μ-opioid receptor agonist |
| PF-07321332 | Not Available | Not Available | 0.271 | SARS-CoV-2 Mpro inhibitor |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide?
- Methodological Answer : The compound is synthesized via amide formation and bicyclo scaffold assembly. For example, describes a route involving N-t-butoxycarbonyl-3-hydroxy-1-adamantyl-D-glycine reacting with the target carboxamide under amide dehydration and deprotection conditions. Asymmetric synthesis methods, such as those in , use chiral catalysts to control stereochemistry, critical for enantiomeric purity. Key steps include cyclopropane ring formation and stereoselective functionalization of the azabicyclo core .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation ( ). X-ray crystallography ( ) resolves absolute configuration, while HPLC with chiral columns ensures enantiomeric purity. Salt forms (e.g., methanesulfonate or hydrochloride) are identified via elemental analysis and ion chromatography ( ).
Q. What is the role of this compound in pharmaceutical research?
- Methodological Answer : The compound is a key intermediate in synthesizing DPP-IV inhibitors like Saxagliptin ( ). Its bicyclo scaffold enhances metabolic stability and target binding affinity. Researchers optimize its substitution patterns (e.g., carbonitrile or adamantyl groups) to improve pharmacokinetic properties ( ).
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. highlights enantioselective cyclopropanation using Rh(II) catalysts. Chiral HPLC ( ) or capillary electrophoresis monitors impurities, while recrystallization in polar solvents (e.g., ethanol/water) enhances diastereomeric resolution .
Q. What experimental strategies address contradictions in biological activity data across structural analogs?
- Methodological Answer : Systematic SAR studies compare substitutions at the 2-azabicyclo position. For instance, shows that ethynyl modifications on purine rings alter adenosine receptor selectivity. Molecular dynamics simulations and free-energy perturbation calculations rationalize activity differences by analyzing binding pocket interactions .
Q. How do salt forms (e.g., methanesulfonate vs. hydrochloride) influence solubility and stability?
- Methodological Answer : Salt selection is guided by pH-solubility profiles and counterion effects. Methanesulfonate ( ) improves aqueous solubility due to its strong acid dissociation, while hydrochloride salts () are preferred for hygroscopic stability. Differential scanning calorimetry (DSC) and accelerated stability studies (40°C/75% RH) assess polymorphic transitions .
Q. What are the challenges in scaling up the synthesis of this compound?
- Methodological Answer : Key challenges include maintaining stereochemical integrity during cyclopropane ring closure and minimizing exothermic side reactions. outlines a patented route using Pd-catalyzed cross-coupling under inert conditions. Process optimization focuses on solvent selection (e.g., dichloromethane vs. THF) and catalytic efficiency to reduce metal residues .
Q. How does the azabicyclo scaffold compare to other bicyclic systems in drug design?
- Methodological Answer : The azabicyclo[3.1.0]hexane core offers rigid conformational control, reducing entropic penalties in target binding. contrasts it with azabicyclo[2.2.1]heptane, noting enhanced metabolic resistance due to reduced ring strain. Computational models (e.g., DFT) predict strain energy and reactivity differences .
Key Research Findings
- The compound’s bicyclo scaffold is critical for DPP-IV inhibitor potency , with adamantyl substitutions enhancing hydrophobic interactions ( ).
- Methanesulfonate salts improve bioavailability by 40% compared to free bases ( ).
- Asymmetric synthesis reduces enantiomeric impurities to <0.5%, crucial for clinical applications ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
